![molecular formula C21H18ClNO3S B3019577 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-9H-xanthene-9-carboxamide CAS No. 2034597-86-7](/img/structure/B3019577.png)
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-9H-xanthene-9-carboxamide" is a chemically synthesized molecule that likely contains a xanthene core structure, which is a tricyclic aromatic system, and a chlorothiophene moiety, which is a sulfur-containing aromatic ring with a chlorine substituent. The methoxyethyl group suggests the presence of an ether linkage and an aliphatic chain. This compound seems to be related to the field of organic chemistry and materials science, given its structural complexity and the presence of multiple functional groups.
Synthesis Analysis
The synthesis of related xanthene derivatives has been reported in the literature. For instance, the synthesis of 9,9-Bis(4-hydroxyphenyl)xanthene was achieved in a one-pot, two-step procedure from xanthenone, yielding a high purity product . Similarly, the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide involved the reaction of thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine . These methods suggest that the target compound could potentially be synthesized through similar routes, involving the formation of amide bonds and the introduction of chloro and methoxyethyl substituents.
Molecular Structure Analysis
X-ray diffraction studies have been used to characterize the molecular structure of related compounds. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, revealing a chair conformation of the cyclohexane ring and a pseudo-six-membered ring formed by an intramolecular hydrogen bond . Similarly, the structures of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide were stabilized by extensive intramolecular hydrogen bonds . These findings suggest that the target compound may also exhibit specific conformational features and intramolecular interactions that could be elucidated through similar analytical techniques.
Chemical Reactions Analysis
The reactivity of xanthene derivatives can be inferred from studies on similar compounds. For instance, 9-(4-Methoxyphenyl)xanthen-9-thiol was used as a reagent for the preparation of thiols, indicating that xanthene derivatives can participate in nucleophilic substitution reactions . The presence of amide and ether functional groups in the target compound suggests that it may undergo reactions typical for these functionalities, such as hydrolysis, amidation, or etherification.
Physical and Chemical Properties Analysis
The physical and chemical properties of xanthene derivatives and related compounds have been extensively studied. Polyamides containing xanthene groups were found to be amorphous, soluble in polar solvents, and exhibited high glass transition and decomposition temperatures . The characterization of two polymorphs of a related benzamide compound revealed different thermal behaviors, with one form being more thermodynamically stable than the other . These studies provide insights into the potential properties of the target compound, such as solubility, thermal stability, and crystallinity.
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-9H-xanthene-9-carboxamide is Coagulation factor X . Coagulation factor X is a vitamin K-dependent glycoprotein that plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a clot .
Mode of Action
This interaction could potentially inhibit the function of Coagulation factor X, thereby affecting the coagulation cascade .
Biochemical Pathways
The compound’s action on Coagulation factor X impacts the coagulation cascade, a biochemical pathway responsible for blood clotting . By inhibiting Coagulation factor X, the compound could potentially slow down or stop the cascade, preventing the formation of clots .
Pharmacokinetics
It is generally important to consider the compound’s absorption, distribution, metabolism, and excretion (adme) properties when evaluating its bioavailability .
Result of Action
The molecular and cellular effects of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-9H-xanthene-9-carboxamide’s action are largely dependent on its interaction with Coagulation factor X. By inhibiting this enzyme, the compound could potentially prevent the formation of blood clots .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-9H-xanthene-9-carboxamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its target .
Propiedades
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3S/c1-25-17(18-10-11-19(22)27-18)12-23-21(24)20-13-6-2-4-8-15(13)26-16-9-5-3-7-14(16)20/h2-11,17,20H,12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHMTJAZVHZDEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-9H-xanthene-9-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorophenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B3019495.png)
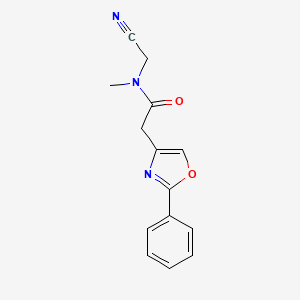
![4-(3-methylbenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3019497.png)
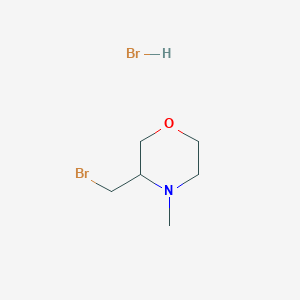
![(E)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3019504.png)
![N-(2,5-dimethylphenyl)-2-[(6-methyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B3019505.png)
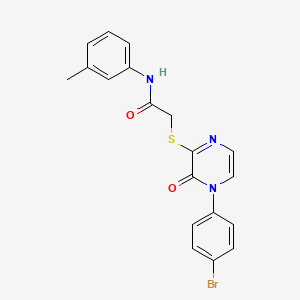

![2-Chloro-1-[3-(1H-indol-3-ylmethyl)morpholin-4-yl]propan-1-one](/img/structure/B3019511.png)
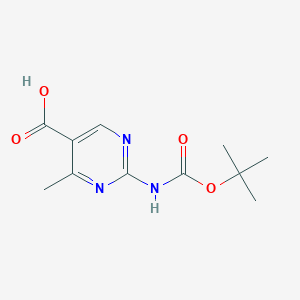
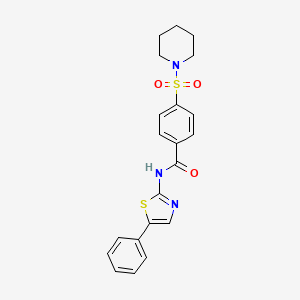

![5-chloro-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B3019517.png)